N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has been extensively studied in scientific research. This compound, also known as MNIT-5, is a thioacetamide derivative that has shown potential as a therapeutic agent for various diseases.
Scientific Research Applications
Anticancer Activity
Studies have demonstrated the synthesis and biological evaluation of thiazole derivatives, including compounds similar to the requested chemical, showing selective cytotoxicity against human lung adenocarcinoma cells, indicating potential anticancer applications (Evren, Yurttaş, Eksellı, Akalın-Çiftçi, 2019).
Antimalarial Activity
Research into quinoline derivatives has revealed compounds with significant antimalarial activity against resistant strains of Plasmodium berghei in mice, suggesting a potential application for related structures in antimalarial therapeutics (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, Worth, 1986).
Antimicrobial and Antifungal Activities
Various studies have synthesized and evaluated the antimicrobial and antifungal activities of imidazole and thiazole derivatives, showing promising results against a range of pathogens. This indicates the potential of similar compounds for use in developing new antimicrobial and antifungal agents (Foroumadi, Soltani, Moshafi, Ashraf-Askari, 2003).
properties
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-6-3-4-9-16(13)22-17(11-21-19(22)27-12-18(24)20-2)14-7-5-8-15(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXHZYFWJPNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide |
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